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Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474 Get Quote

An In-Depth Technical Guide to 2-Methylglycidol: Synthesis, Properties, and Applications

Introduction
2-Methylglycidol, systematically named (2-methyloxiran-2-yl)methanol, is a chiral epoxide

that serves as a versatile building block in modern organic synthesis. Its unique trifunctional

nature, comprising a hydroxyl group, a tertiary carbon, and a strained three-membered ether

ring, makes it a valuable intermediate in the preparation of a wide array of complex molecules,

particularly in the pharmaceutical industry. This technical guide provides a comprehensive

overview of the discovery and history of 2-methylglycidol, its physicochemical properties,

established and potential synthetic methodologies, and its applications in drug development.

Discovery and History
While a singular, definitive publication marking the initial "discovery" of 2-methylglycidol is not

readily apparent in the historical chemical literature, its emergence is intrinsically linked to the

broader development of epoxide chemistry and stereoselective synthesis in the 20th century.

The parent compound, glycidol, has been a known industrial chemical for a longer period. The

advancement of synthetic methods that allowed for the controlled epoxidation of substituted

allylic alcohols paved the way for the preparation of derivatives like 2-methylglycidol.

A pivotal moment in the history of chiral epoxides was the development of the Sharpless

asymmetric epoxidation in 1980 by K. Barry Sharpless, who was later awarded the Nobel Prize

in Chemistry in 2001 for this work.[1] This reaction provided a reliable and highly

enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary

allylic alcohols.[1][2][3][4][5] The Sharpless epoxidation and similar subsequent methods were
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instrumental in making enantiomerically pure substituted glycidols, such as (R)- and (S)-2-

methylglycidol, readily accessible for research and development. This accessibility has led to

their use as key chiral synthons in the synthesis of complex natural products and

pharmaceuticals.

Physicochemical Properties
2-Methylglycidol is a colorless to pale yellow liquid with a characteristic odor.[6] It is a chiral

molecule and exists as two enantiomers, (R)-2-methylglycidol and (S)-2-methylglycidol. The

presence of both a hydroxyl group and an epoxide ring makes it soluble in a range of organic

solvents, with limited solubility in water.[6]

Table 1: Physicochemical Properties of 2-Methylglycidol Enantiomers

Property
(R)-2-
Methylglycidol

(S)-2-
Methylglycidol

Reference

CAS Number 86884-89-1 86884-90-4 [6]

Molecular Formula C₄H₈O₂ C₄H₈O₂ [6][7]

Molecular Weight 88.11 g/mol 88.11 g/mol [7]

Appearance
Colorless to pale

yellow liquid
Colorless oil [6]

Solubility

Soluble in organic

solvents, limited

solubility in water

Chloroform (Slightly),

Methanol (Slightly)
[6][8]

Storage Temperature 2-8°C (Refrigerator) 2-8°C (Refrigerator)

Synthesis of 2-Methylglycidol
The most common and stereoselective method for the synthesis of 2-methylglycidol is the

asymmetric epoxidation of its corresponding prochiral allylic alcohol precursor, 2-methyl-2-

propen-1-ol (also known as methallyl alcohol).

Synthesis of the Precursor: 2-Methyl-2-propen-1-ol
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2-Methyl-2-propen-1-ol can be prepared through various methods, including the reduction of 2-

methylacrolein, which itself can be obtained from the oxidation of isobutene.[9] Another route

involves the hydrolysis of 2-methylallyl chloride.[10][11]

Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a well-established method to obtain enantiomerically

enriched 2-methylglycidol. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral

diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant.[1][2][3] The choice of

the DET enantiomer determines the stereochemistry of the resulting epoxide.

Using (+)-Diethyl tartrate ((+)-DET) yields (R)-2-methylglycidol.

Using (-)-Diethyl tartrate ((-)-DET) yields (S)-2-methylglycidol.

Caption: Synthetic pathway to (R)- and (S)-2-methylglycidol.

Representative Experimental Protocol: Asymmetric
Epoxidation of 2-Methyl-2-propen-1-ol
The following is a general, representative protocol for the Sharpless asymmetric epoxidation

adapted for the synthesis of 2-methylglycidol.

Materials:

Dichloromethane (anhydrous)

Molecular sieves (4Å, powdered)

Titanium (IV) isopropoxide

(+)-Diethyl tartrate or (-)-Diethyl tartrate

2-Methyl-2-propen-1-ol

tert-Butyl hydroperoxide (in a non-polar solvent, e.g., decane)

Procedure:
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A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a

nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular

sieves. The suspension is cooled to -20°C.

Titanium (IV) isopropoxide and the appropriate enantiomer of diethyl tartrate are added

sequentially to the cooled suspension under a nitrogen atmosphere. The mixture is stirred for

30 minutes at -20°C.

2-Methyl-2-propen-1-ol is added to the mixture.

A solution of tert-butyl hydroperoxide is added dropwise over a period of 1-2 hours,

maintaining the temperature at -20°C.

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC)

for the disappearance of the starting material.

Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to

warm to room temperature and stirred for at least one hour.

The mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is

washed with dichloromethane.

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

enantiomerically enriched 2-methylglycidol.

Applications in Drug Development
The chiral nature of 2-methylglycidol makes it a highly valuable intermediate for the synthesis

of enantiomerically pure pharmaceuticals. The epoxide ring is susceptible to nucleophilic

attack, allowing for the introduction of various functional groups with controlled stereochemistry.

One notable application is in the synthesis of neprilysin inhibitors.[8] Neprilysin is an enzyme

involved in the degradation of several vasoactive peptides, and its inhibition is a therapeutic
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strategy for the treatment of heart failure.[12][13][14] For instance, (S)-2-methylglycidol is a

useful building block in the preparation of these inhibitors.[8]

Role of (S)-2-Methylglycidol in Synthesis

(S)-2-Methylglycidol Chiral Intermediate

Ring-opening
reaction Neprilysin Inhibitor

(e.g., Sacubitril)

Further synthetic
steps

Click to download full resolution via product page

Caption: Use of (S)-2-methylglycidol as a chiral building block.

The logical workflow involves the regioselective and stereospecific opening of the epoxide ring

of (S)-2-methylglycidol by a suitable nucleophile. This step introduces a new stereocenter and

a side chain that, after further functional group manipulations, becomes part of the final

neprilysin inhibitor structure. This approach allows for the precise construction of the required

stereochemistry in the target drug molecule, which is often crucial for its pharmacological

activity.

Conclusion
2-Methylglycidol stands as a testament to the advancements in asymmetric synthesis. While its

specific "discovery" is not pinpointed to a single event, its history is woven into the development

of powerful synthetic methodologies that have revolutionized the way chemists approach the

synthesis of chiral molecules. Its well-defined physicochemical properties and the

stereoselective nature of its reactions have established it as a critical chiral building block in the

pharmaceutical and fine chemical industries. The continued exploration of its reactivity will

undoubtedly lead to the development of novel synthetic strategies and the discovery of new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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